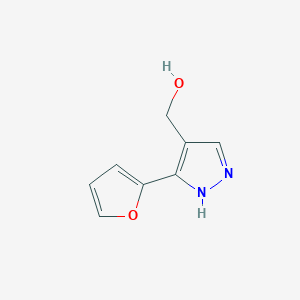

(3-(furan-2-yl)-1H-pyrazol-4-yl)methanol

CAS No.:

Cat. No.: VC17866150

Molecular Formula: C8H8N2O2

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8N2O2 |

|---|---|

| Molecular Weight | 164.16 g/mol |

| IUPAC Name | [5-(furan-2-yl)-1H-pyrazol-4-yl]methanol |

| Standard InChI | InChI=1S/C8H8N2O2/c11-5-6-4-9-10-8(6)7-2-1-3-12-7/h1-4,11H,5H2,(H,9,10) |

| Standard InChI Key | YYVHLORFXXTWRN-UHFFFAOYSA-N |

| Canonical SMILES | C1=COC(=C1)C2=C(C=NN2)CO |

Introduction

Structural and Chemical Properties

Molecular Architecture

(3-(Furan-2-yl)-1H-pyrazol-4-yl)methanol features a pyrazole ring substituted at position 3 with a furan-2-yl group and at position 4 with a hydroxymethyl (-CH2OH) group. The pyrazole ring exists in the 1H tautomeric form, with the hydrogen atom residing on the nitrogen at position 1 . Key structural parameters include:

| Property | Value |

|---|---|

| Molecular formula | C8H8N2O2 |

| Molecular weight | 164.16 g/mol |

| IUPAC name | [5-(furan-2-yl)-1H-pyrazol-4-yl]methanol |

| SMILES | C1=COC=C1C2=C(C=NN2)CO |

| InChIKey | SOUCZQYNYUELKY-UHFFFAOYSA-N |

The furan ring contributes aromaticity and electron-rich regions, while the hydroxymethyl group enhances solubility and potential for hydrogen bonding .

Synthetic Pathways

Core Pyrazole Formation

Pyrazole rings are commonly synthesized via cyclocondensation reactions. For furan-substituted pyrazoles, a representative approach involves:

-

Hydrazine cyclization: Reacting α,β-unsaturated ketones with hydrazines. For example, acetylfuran derivatives condense with hydrazine hydrate in acidic media to form pyrazole intermediates .

-

Vilsmeier–Haack reaction: Introduces formyl groups to aromatic systems, enabling subsequent functionalization. This method was utilized in synthesizing related benzofuran–pyrazole hybrids .

Hydroxymethyl Functionalization

Post-cyclization modifications include:

-

Mannich reactions: Introducing hydroxymethyl groups via formaldehyde and amine catalysts.

-

Reduction of esters: Reducing pyrazole-4-carboxylates (e.g., using LiAlH4) to yield primary alcohols .

A hypothetical synthesis route for (3-(furan-2-yl)-1H-pyrazol-4-yl)methanol could proceed as follows:

-

Condense furan-2-carbaldehyde with hydrazine to form 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde.

-

Reduce the aldehyde to a hydroxymethyl group using sodium borohydride .

Biological Activities of Structural Analogs

Antimicrobial Properties

Benzofuran–pyrazole hybrids exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values as low as 2.50 µg/mL . The furan ring’s electron-rich system likely disrupts microbial cell membranes, while the pyrazole moiety inhibits DNA gyrase B (IC50 = 9.80 µM for analog 9) .

Antioxidant Capacity

Pyrazole derivatives demonstrate radical scavenging activity in DPPH assays, with efficiencies up to 90.52%. The hydroxymethyl group enhances hydrogen-donating capacity, neutralizing free radicals .

Anti-inflammatory Effects

Membrane stabilization assays using human red blood cells (HRBC) show inhibition rates of 86.70–99.25% for related compounds, suggesting stabilization of lysosomal membranes and reduced cytokine release .

Computational and Pharmacological Insights

Molecular Docking Studies

Docking simulations of analogous compounds into DNA gyrase B (PDB: 1KZN) reveal strong binding via:

-

Hydrogen bonds: Between the hydroxymethyl group and Asp73/Asn46 residues.

-

π–π stacking: Furan and pyrazole rings with Tyr109 and Val71 .

ADMET Profiling

Predicted properties for (3-(furan-2-yl)-1H-pyrazol-4-yl)methanol include:

-

Lipophilicity (LogP): 1.2 (moderate permeability)

-

Water solubility: -2.1 (moderately soluble)

-

CYP450 inhibition: Low affinity for 3A4/2D6 isoforms

Industrial and Research Applications

Pharmaceutical Development

The compound’s dual heterocyclic structure positions it as a lead candidate for:

-

Antibacterial agents: Targeting DNA gyrase and topoisomerase IV.

-

Antioxidant therapies: Mitigating oxidative stress in neurodegenerative diseases.

Material Science

Conjugated π-systems enable applications in organic electronics, such as light-emitting diodes (LEDs) and sensors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume